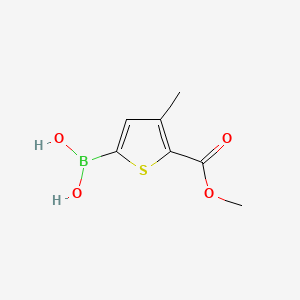
1-(Methoxymethyl)-3-(Trifluormethyl)pyrazol-4-borsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of boronic acid, which are commonly used in organic chemistry and medicinal chemistry. They are involved in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthesis of boronic acids involves several steps, including the reaction of a carboxylic acid with a carbodiimide, followed by the addition of a base and an acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and a carbon atom . The structure of this particular compound would be further characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to the pyrazol ring .Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on the specific groups attached to the boron atom. In general, boronic acids are stable and readily prepared compounds . The specific properties of “(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Borsäuren haben in der medizinischen Chemie aufgrund ihrer Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen funktionellen Gruppen zu bilden, Aufmerksamkeit erlangt. Forscher untersuchen das Potenzial von 1-(Methoxymethyl)-3-(Trifluormethyl)pyrazol-4-borsäure als Baustein für die Entwicklung neuer Medikamente. Seine Borträger-Eigenschaften könnten für gezielte Arzneimittelabgabesysteme genutzt werden .
Neutronen-Einfang-Therapie (NCT)
Borhaltige Verbindungen spielen eine entscheidende Rolle bei der NCT, einer Krebstherapie, die die Einlagerung von thermischen Neutronen in Bor-10-Kernen nutzt. Diese Reaktionen setzen hochenergetische Teilchen frei, die Tumorzellen selektiv schädigen. Obwohl this compound in Wasser nur geringfügig stabil ist, macht sein Borgehalt es zu einem Kandidaten für weitere Untersuchungen in der NCT .
Wirkmechanismus
The mechanism of the Suzuki-Miyaura reaction involves several steps. First, the palladium catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a new Pd-C bond. Then, the boronic acid undergoes transmetalation, transferring the aryl or vinyl group to the palladium. Finally, the new aryl-aryl or aryl-vinyl bond is formed through reductive elimination .
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that boronic acids, including “(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid”, may have promising applications in the future.
Eigenschaften
IUPAC Name |
[1-(methoxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O3/c1-15-3-12-2-4(7(13)14)5(11-12)6(8,9)10/h2,13-14H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAPGEYGJQXEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681622 |
Source


|
| Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-73-8 |
Source


|
| Record name | B-[1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)



![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

